

# chlormadinone acetate receptor binding affinity

## progesterone androgen glucocorticoid

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### Compound Focus: Chlormadinone

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## Receptor Binding Affinity

The table summarizes *in vitro* binding affinities ( $K_i$  values) of CMA and its metabolites to human progesterone, androgen, and glucocorticoid receptors. Lower  $K_i$  values indicate higher binding affinity [1].

Compound	Progesterone Receptor (nM)	Androgen Receptor (nM)	Glucocorticoid Receptor (nM)
CMA	2.5	3.8	16
3 $\alpha$ -OH-CMA (metabolite)	13	83	69
3 $\beta$ -OH-CMA (metabolite)	6.0	20	21
Reference Ligand	R5020 (4.3 nM)	Methyltrienolone (2.9 nM)	Dexamethasone (1.2 nM)

## Functional Activity in Biological Assays

Binding affinity does not always directly predict functional activity. The following *in vivo* studies in animal models demonstrate the functional effects of CMA and its metabolites [1]:

- **Progestomimetic Activity:** In the **rabbit endometrial proliferation test**, CMA, 3 $\alpha$ -OH-CMA, and 3 $\beta$ -OH-CMA showed similar progestogenic effects when administered orally.
- **Antiandrogenic Activity:** In **castrated rats**, CMA and 3 $\alpha$ -OH-CMA inhibited testosterone-stimulated growth of the prostate and seminal vesicles. 3 $\beta$ -OH-CMA also showed this effect, though to a lesser extent.
- **Glucocorticoid Activity:** In **immature rats**, CMA and 3 $\alpha$ -OH-CMA reduced thymus and adrenal gland weights, indicating glucocorticoid properties. 3 $\beta$ -OH-CMA did not show this effect.

## Experimental Protocols for Key Assays

For researchers seeking to replicate or understand the foundational data, here are the methodologies for key experiments cited.

### Competitive Receptor Binding Assays [1] [2]

- **Objective:** To determine the binding affinity ( $K_i$ ) of CMA to human steroid hormone receptors.
- **General Procedure:**
  - **Receptor Source:** Use human progesterone, androgen, or glucocorticoid receptors.
  - **Radioligand:** Use a tritiated synthetic ligand for the respective receptor.
  - **Incubation:** Incubate receptors with a constant concentration of the radioligand and increasing concentrations of the unlabeled test compound (CMA, its metabolites, or reference compounds).
  - **Separation and Measurement:** Separate bound from free radioligand. The concentration of the test compound that displaces 50% of the specific radioligand binding is used to calculate the inhibition constant ( $K_i$ ).

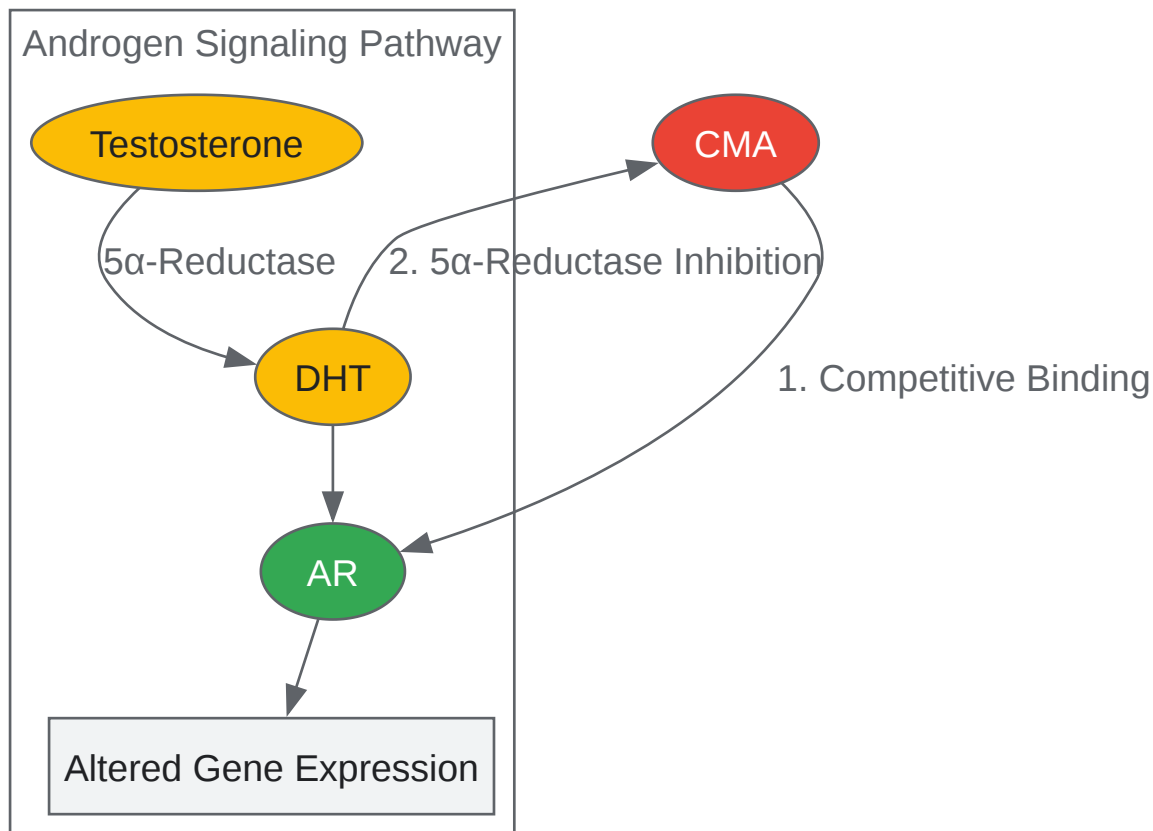
### In Vivo Antiandrogenic Activity Assay [1]

- **Objective:** To evaluate the ability of a compound to inhibit androgen-induced tissue growth.
- **Model:** Use castrated, immature male rats.
- **Procedure:**
  - **Androgen Stimulation:** Administer testosterone to stimulate growth of androgen-sensitive tissues (e.g., prostate, seminal vesicles).

- **Test Compound Administration:** Orally administer the test compound (e.g., CMA) concurrently with testosterone for 7 days.
- **Endpoint Measurement:** After the treatment period, euthanize the animals and weigh the ventral prostate and seminal vesicles. Antiandrogenic activity is indicated by a significant reduction in the weights of these organs compared to the group receiving testosterone alone.

## Mechanisms of Action and Signaling

CMA's effects are mediated through its interaction with steroid hormone receptors. The diagram below illustrates its multi-level antiandrogenic mechanism, which includes competitive receptor blockade and enzyme inhibition.



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*CMA exerts antiandrogenic effects by competing with DHT for AR binding and by inhibiting the DHT-synthesizing enzyme 5 $\alpha$ -reductase [3] [2].*

## Clinical and Research Considerations

- **Antiandrogenic Action:** CMA's antiandrogenic activity is dose-dependent; it acts as an antagonist at optimal contraceptive and HRT doses, but agonistic effects may occur at higher doses [3].
- **Meningioma Risk:** A 2025 French cohort study found a strong dose-effect relationship between prolonged CMA use and increased risk of intracranial meningioma requiring surgery or radiotherapy [4]. This risk must be considered in therapeutic applications.

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## References

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